2-Chloro-6-cyclopropyl-4-(trifluoromethyl)nicotinonitrile
Overview
Description
2-Chloro-6-cyclopropyl-4-(trifluoromethyl)nicotinonitrile is a chemical compound with the molecular formula C({10})H({6})ClF({3})N({2}) and a molecular weight of 246.62 g/mol . This compound is notable for its unique structure, which includes a chloro group, a cyclopropyl ring, and a trifluoromethyl group attached to a nicotinonitrile core. It is primarily used in research settings, particularly in the fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-cyclopropyl-4-(trifluoromethyl)nicotinonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the nicotinonitrile core, followed by the introduction of the chloro, cyclopropyl, and trifluoromethyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. Key steps include the careful control of reaction parameters and the use of advanced purification techniques to ensure the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-cyclopropyl-4-(trifluoromethyl)nicotinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of its functional groups.
Cyclization Reactions: The cyclopropyl ring can open or rearrange under certain conditions, leading to different structural isomers.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases or acids, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions vary widely but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups, while oxidation or reduction can lead to changes in the compound’s oxidation state and overall structure.
Scientific Research Applications
2-Chloro-6-cyclopropyl-4-(trifluoromethyl)nicotinonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Researchers study its interactions with biological molecules to understand its potential effects and mechanisms of action.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate biological pathways.
Industry: It is used in the development of agrochemicals and other industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-6-cyclopropyl-4-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(trifluoromethyl)nicotinonitrile: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.
6-Cyclopropyl-4-(trifluoromethyl)nicotinonitrile: Lacks the chloro group, potentially altering its chemical properties and applications.
2-Chloro-6-cyclopropyl-nicotinonitrile: Does not have the trifluoromethyl group, which can significantly impact its chemical behavior and uses.
Uniqueness
2-Chloro-6-cyclopropyl-4-(trifluoromethyl)nicotinonitrile is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the chloro, cyclopropyl, and trifluoromethyl groups makes it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
2-chloro-6-cyclopropyl-4-(trifluoromethyl)pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N2/c11-9-6(4-15)7(10(12,13)14)3-8(16-9)5-1-2-5/h3,5H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRGOELLIOIXBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=C(C(=C2)C(F)(F)F)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363184 | |
Record name | 2-chloro-6-cyclopropyl-4-(trifluoromethyl)nicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478049-48-8 | |
Record name | 2-chloro-6-cyclopropyl-4-(trifluoromethyl)nicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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